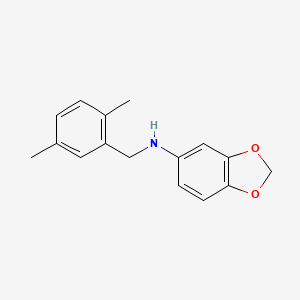
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology.
作用機序
The exact mechanism of action of 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound acts as a dopamine receptor agonist, which may explain its potential therapeutic effects in Parkinson's disease. Additionally, it has been shown to modulate the activity of GABA receptors, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which may explain its potential therapeutic effects in Parkinson's disease. Additionally, it has been shown to increase the activity of GABA receptors, which may explain its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of using 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications in various fields such as neuroscience and pharmacology. Additionally, the synthesis method for this compound has been optimized for higher yields, which makes it easier to obtain in larger quantities. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in Parkinson's disease and other neurological disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future studies could focus on optimizing the synthesis method for this compound to improve yields and reduce costs.
合成法
The synthesis of 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate involves the reaction of 1-(2-bromobenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound. This synthesis method has been reported in several research articles and has been optimized for higher yields.
科学的研究の応用
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential use as a dopamine receptor agonist and as a potential treatment for Parkinson's disease.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2.C2H2O4/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYMHIVCNVRSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
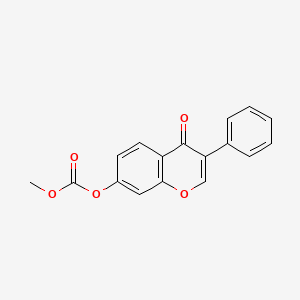
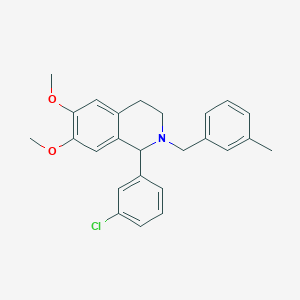
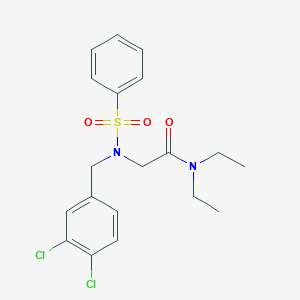
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

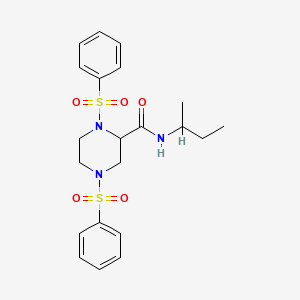
![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)
